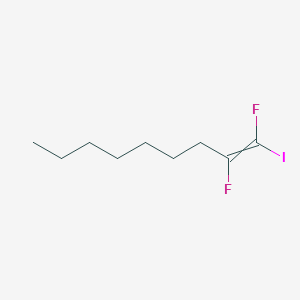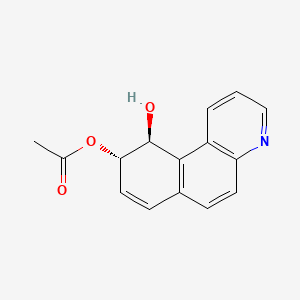
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans-: is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydrodiol group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- typically involves the reduction of benzoquinoline derivatives followed by acetylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and acetylation is achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may involve continuous flow reactors and automated synthesis processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- undergoes various chemical reactions, including:
Oxidation: The dihydrodiol group can be oxidized to form quinone derivatives.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully saturated benzoquinoline derivatives.
Substitution: Various substituted benzoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its dihydrodiol group is of particular interest in the study of oxidative stress and cellular metabolism .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The compound’s ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industry, Benzo(f)quinoline-9,10-diol, 9
Properties
CAS No. |
103620-35-5 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
[(9S,10S)-10-hydroxy-9,10-dihydrobenzo[f]quinolin-9-yl] acetate |
InChI |
InChI=1S/C15H13NO3/c1-9(17)19-13-7-5-10-4-6-12-11(3-2-8-16-12)14(10)15(13)18/h2-8,13,15,18H,1H3/t13-,15+/m0/s1 |
InChI Key |
YBCWJSFBDWBPGT-DZGCQCFKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=CC2=C([C@@H]1O)C3=C(C=C2)N=CC=C3 |
Canonical SMILES |
CC(=O)OC1C=CC2=C(C1O)C3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)

![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)
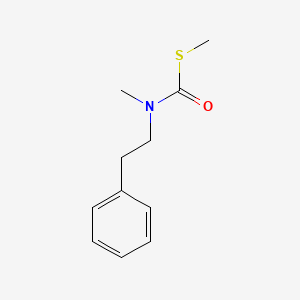
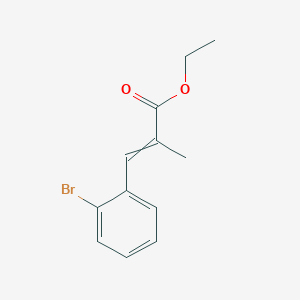
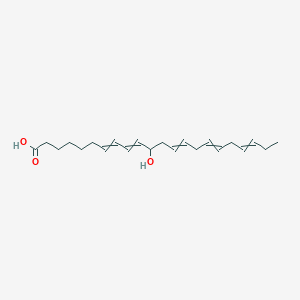
![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
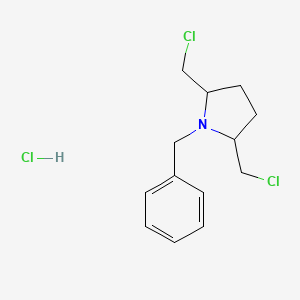
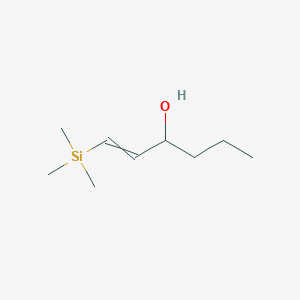
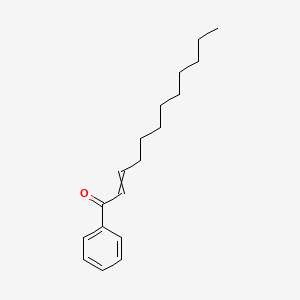
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

